molecular formula C16H16FN3O B11391460 5-(butylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(butylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11391460
M. Wt: 285.32 g/mol
InChI Key: IWJBAXCGVKGCJF-RMKNXTFCSA-N
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Description

5-(BUTYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a butylamino group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-(BUTYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

5-(BUTYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(BUTYLAMINO)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C16H16FN3O

Molecular Weight

285.32 g/mol

IUPAC Name

5-(butylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H16FN3O/c1-2-3-10-19-16-14(11-18)20-15(21-16)9-6-12-4-7-13(17)8-5-12/h4-9,19H,2-3,10H2,1H3/b9-6+

InChI Key

IWJBAXCGVKGCJF-RMKNXTFCSA-N

Isomeric SMILES

CCCCNC1=C(N=C(O1)/C=C/C2=CC=C(C=C2)F)C#N

Canonical SMILES

CCCCNC1=C(N=C(O1)C=CC2=CC=C(C=C2)F)C#N

Origin of Product

United States

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